1-(3-Benzoyl-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Benzoyl-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline core, a piperidine ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Benzoyl-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Ethoxylation: The ethoxy group is added through an ethoxylation reaction using ethyl iodide and a base like potassium carbonate.
Formation of the Piperidine Ring: The piperidine ring is formed through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Carboxamide Formation: The carboxamide group is introduced by reacting the piperidine derivative with an appropriate carboxylic acid derivative.
Hydrochloride Formation: The final hydrochloride salt is obtained by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Benzoyl-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or piperidine rings using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or piperidine derivatives.
Substitution: Substituted quinoline or piperidine derivatives.
Scientific Research Applications
1-(3-Benzoyl-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Benzoyl-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function, while the piperidine ring may interact with various enzymes, inhibiting their activity. The compound’s effects are mediated through pathways involving DNA damage and enzyme inhibition.
Comparison with Similar Compounds
- 1-(3-Benzoyl-6-methoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride
- 1-(3-Benzoyl-6-ethoxyquinolin-4-yl)pyrrolidine-4-carboxamide hydrochloride
- 1-(3-Benzoyl-6-ethoxyquinolin-4-yl)morpholine-4-carboxamide hydrochloride
Uniqueness: 1-(3-Benzoyl-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group enhances its solubility and bioavailability, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-benzoyl-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3.ClH/c1-2-30-18-8-9-21-19(14-18)22(27-12-10-17(11-13-27)24(25)29)20(15-26-21)23(28)16-6-4-3-5-7-16;/h3-9,14-15,17H,2,10-13H2,1H3,(H2,25,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFOHDORBKTOSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.